3-Cyanopyrazine-2-carboxamide
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Overview
Description
3-Cyanopyrazine-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H4N4O It is a derivative of pyrazine, characterized by the presence of a cyano group (-CN) at the 3-position and a carboxamide group (-CONH2) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopyrazine-2-carboxamide typically involves the reaction of 2,3-dicyanopyrazine with specific reagents. One common method includes the use of ammonium molybdate and hydrogen peroxide in methanol and water at ambient temperature. This reaction yields this compound as a white crystalline powder .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: For instance, the nucleophilic substitution of chlorine in 3-chloropyrazine-2-carboxamide with benzylamines.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, such as the conversion of 2,3-dicyanopyrazine to this compound using hydrogen peroxide.
Common Reagents and Conditions:
Ammonium molybdate and hydrogen peroxide: in methanol and water for oxidation reactions.
Benzylamines: for nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
3-Cyanopyrazine-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyanopyrazine-2-carboxamide and its derivatives involves interactions with various molecular targets. For instance, pyrazinamide, a related compound, is known to inhibit multiple targets such as energy production and trans-translation in Mycobacterium tuberculosis . The active form, pyrazinoic acid, interferes with fatty acid synthase, disrupting the bacterium’s ability to synthesize new fatty acids .
Comparison with Similar Compounds
3-Chloropyrazine-2-carboxamide: Undergoes similar substitution reactions with benzylamines.
Pyrazinamide: Shares structural similarities and exhibits antimicrobial activity.
Uniqueness: 3-Cyanopyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyano group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
66505-29-1 |
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Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3-cyanopyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4N4O/c7-3-4-5(6(8)11)10-2-1-9-4/h1-2H,(H2,8,11) |
InChI Key |
HYELGFFHLBUUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)C(=O)N |
Origin of Product |
United States |
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